molecular formula C15H13FO4 B14774420 4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid

4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid

Cat. No.: B14774420
M. Wt: 276.26 g/mol
InChI Key: SHNVHYNXWIRJDZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by fluorination and methoxylation reactions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and various alkyl halides.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and ethers.

Scientific Research Applications

4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzoic acid
  • 4-(Benzyloxy)-2-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid

Uniqueness

4-(Benzyloxy)-5-fluoro-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H13FO4

Molecular Weight

276.26 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO4/c1-19-13-8-14(12(16)7-11(13)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

SHNVHYNXWIRJDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)OCC2=CC=CC=C2

Origin of Product

United States

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